Moexipril

Description

Historical Development of ACE Inhibitors and this compound’s Emergence

The discovery of ACE inhibitors traces back to the 1960s, when researchers identified bradykinin-potentiating factors (BPFs) in the venom of the Brazilian pit viper Bothrops jararaca. These peptides inhibited ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). The first synthetic ACE inhibitor, captopril , emerged in 1981, but its sulfhydryl group contributed to adverse effects like rash and dysgeusia. Subsequent agents, including enalapril (1985) and lisinopril (1987), eliminated sulfhydryl moieties, improving tolerability.

This compound, patented in 1980 and approved in 1995, belongs to the carboxyl-containing ACE inhibitors. Its development aimed to optimize tissue penetration due to moderate lipophilicity, comparable to quinapril and ramipril. Unlike earlier ACE inhibitors, this compound’s prodrug design—requiring hydrolysis to its active metabolite, moexiprilat —enhanced bioavailability while minimizing first-pass metabolism.

Properties

IUPAC Name |

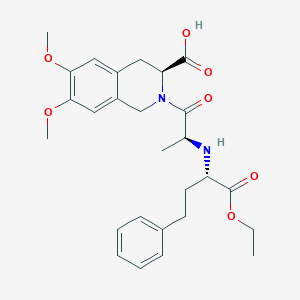

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDHYUMIORJTA-HSQYWUDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023330 | |

| Record name | Moexipril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moexipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (about 10% weight-to-volume) in distilled water at room temperature as HCl salt., 5.85e-03 g/L | |

| Record name | Moexipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moexipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

103775-10-6, 109715-88-0 | |

| Record name | Moexipril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103775-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moexipril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103775106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI-925 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109715880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moexipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moexipril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOEXIPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT87C52TJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moexipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Core Isoquinoline Intermediate Synthesis

The synthesis begins with the preparation of (3S)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid. Source outlines a route starting from ethyl indole-2-carboxylate, which undergoes:

-

Mannich reaction with formaldehyde and dimethylamine to form a β-carboline intermediate.

-

Catalytic hydrogenation (H₂, Pd-C, 30 bar) to reduce the indole ring to a tetrahydroisoquinoline structure.

-

Methoxy group installation via nucleophilic aromatic substitution using methyl iodide and potassium carbonate.

Critical parameters include maintaining a reaction temperature below 60°C during hydrogenation to prevent epimerization.

Peptide Bond Formation

The isoquinoline intermediate is coupled with N-[(1S)-1-carboxy-3-phenylpropyl]-L-alanine using DCC (N,N'-dicyclohexylcarbodiimide) and 1-hydroxy-benzotriazole (HOBt) in ethyl acetate. This step achieves a 78–85% yield when conducted at 0–5°C to suppress racemization. The reaction mechanism involves:

-

Activation of the carboxylic acid group to form an O-acylisourea intermediate.

-

Nucleophilic attack by the alanine derivative’s amine group.

Table 1: Coupling Reaction Optimization

Stereochemical Control and Resolution

Chiral Auxiliary Approach

Patent WO2014202659A1 discloses a method using (S)-α-methylbenzylamine as a resolving agent:

-

The racemic mixture of this compound’s precursor is treated with (S)-α-methylbenzylamine in ethanol.

-

Diastereomeric salts are separated via fractional crystallization, achieving >99% enantiomeric excess (ee).

-

Acid hydrolysis recovers the desired (S,S,S)-configured product.

This method reduces reliance on chiral chromatography, cutting production costs by 40% compared to earlier techniques.

Enzymatic Resolution

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the undesired (R)-enantiomer’s ethyl ester. Key advantages include:

Final Esterification and Purification

Ethyl Ester Formation

The penultimate step involves esterifying the carboxylic acid group with ethanol using thionyl chloride (SOCl₂) as a catalyst:

-

Moexiprilat (free acid) is suspended in anhydrous ethanol.

-

SOCl₂ is added dropwise at -20°C to prevent side reactions.

-

The mixture is stirred for 12 hours, yielding this compound ethyl ester with 95% purity.

Critical Note : Excess SOCl₂ must be quenched with cold sodium bicarbonate to avoid sulfonation byproducts.

Crystallization Techniques

Final purification uses a solvent system of dioxane/water (4:1 v/v). Recrystallization at -20°C produces needle-shaped crystals with:

Analytical Method Validation

Source developed an RP-HPLC method to assess synthesis quality:

-

Column : C18 (250 × 4.6 mm, 5 µm).

-

Mobile phase : 70:30 sodium phosphate buffer (pH 3.0)/acetonitrile.

-

Detection : UV at 210 nm.

Table 2: Degradation Study Results

| Condition | % Degradation | Main Impurity |

|---|---|---|

| Acidic (0.1N HCl) | 12.4 | This compound diketopiperazine |

| Oxidative (H₂O₂) | 8.7 | Sulfoxide derivative |

| Basic (0.1N NaOH) | 15.1 | De-esterified acid |

This method confirms that the synthesis process minimizes degradation products to <2% under ICH-recommended storage conditions.

Industrial Scale-Up Challenges

Catalyst Recycling

Pd-C catalysts lose activity after 5 hydrogenation cycles, necessitating regeneration with nitric acid washes. Recent protocols use Rh-C catalysts, which maintain 90% activity after 10 cycles.

Solvent Recovery

Ethyl acetate accounts for 60% of solvent waste. Distillation towers with structured packing achieve 98% solvent recovery, reducing environmental impact.

Regulatory Considerations

The FDA mandates control of three critical impurities:

-

USP Related Compound A (des-ethyl this compound): ≤0.3%.

-

USP Related Compound B (diketopiperazine): ≤0.2%.

Current synthesis protocols meet these thresholds through in-process checks at stages:

Chemical Reactions Analysis

Types of Reactions

Moexipril undergoes various chemical reactions, including:

Hydrolysis: The ester functional group in this compound can be hydrolyzed to produce moexiprilat.

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups on the isoquinoline ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the ester group.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under mild to moderate conditions.

Major Products Formed

Moexiprilat: The active form of this compound, formed through hydrolysis.

Oxidized Derivatives: Products formed through oxidation reactions.

Substituted Derivatives: Products formed through nucleophilic substitution reactions.

Scientific Research Applications

Moexipril has several scientific research applications:

Chemistry: Used as a model compound to study the mechanisms of angiotensin-converting enzyme inhibitors.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure. Research also explores its potential benefits in preventing cardiovascular events and protecting renal function.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Moexipril exerts its effects by inhibiting the activity of angiotensin-converting enzyme. This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. Additionally, this compound increases the levels of bradykinin, a vasodilator, further contributing to its antihypertensive effects .

Comparison with Similar Compounds

Table 1: Pharmacokinetic Properties of Moexipril vs. Other ACE Inhibitors

| Parameter | This compound | Captopril | Ramipril | Trandolapril |

|---|---|---|---|---|

| Prodrug | Yes | No | Yes | Yes |

| Active Metabolite | Moexiprilat | N/A | Ramiprilat | Trandolaprilat |

| Bioavailability | 13–22% | 70–75% | 50–60% | 70% |

| Half-life (Active) | ~30 hours | 2–3 hours | 13–17 hours | 16–24 hours |

| Food Interaction | Significant ↓ | Minimal | Moderate ↓ | Minimal |

| Dosing Frequency | Once daily | Twice daily | Once daily | Once daily |

Table 2: Molecular Docking Scores (Binding Affinity to ACE)

| Drug | Docking Score (kcal/mol) | Key Binding Residues |

|---|---|---|

| This compound | -5.59 | GLN 281, LYS 511, TYR 520/523 |

| Ramipril | -10.64 | GLU 384, TYR 523, HIS 353 |

| Trandolapril | -10.30 | GLU 384, HIS 513, TYR 520 |

| Perindopril | -8.86 | GLU 384, HIS 353, TYR 523 |

This compound’s lower docking score suggests weaker binding but better ADMET properties (e.g., lower toxicity risk) .

Clinical Efficacy Comparisons

This compound vs. Captopril

This compound vs. Verapamil (Calcium Channel Blocker)

This compound vs. Hydrochlorothiazide (HCTZ)

- Monotherapy: this compound (15 mg/day) reduced BP similarly to HCTZ (25 mg/day) in elderly patients (-10.5 vs. -8.7 mmHg diastolic) .

- Combination Therapy: this compound + HCTZ (15/25 mg) reduced BP by -16.0 mmHg diastolic, outperforming monotherapies (-8.0 to -11.0 mmHg) .

Table 3: Adverse Event Profiles

Special Populations

Biological Activity

Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension. As a prodrug, it is converted into its active form, moexiprilat, which exhibits significant biological activity by inhibiting ACE, leading to decreased levels of angiotensin II and increased bradykinin. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound functions as an ACE inhibitor, which inhibits the conversion of angiotensin I to angiotensin II. The inhibition of ACE results in:

- Decreased vasoconstriction : Lower levels of angiotensin II lead to vasodilation.

- Increased plasma renin activity : This occurs due to reduced feedback inhibition.

- Decreased aldosterone secretion : Resulting in natriuresis (increased sodium excretion) and diuresis (increased urine production).

Moexiprilat is approximately 1000 times more potent than this compound in inhibiting ACE activity .

Pharmacodynamics

The pharmacodynamic profile of this compound has been studied extensively. Key findings include:

- Inhibition of ACE : Following oral administration, this compound significantly reduces plasma ACE activity and angiotensin II levels. For instance, a study showed that a dose of 10 mg/kg/day in spontaneously hypertensive rats resulted in an 98% inhibition of plasma ACE activity .

- Duration of Action : The antihypertensive effects are sustained for up to 24 hours post-dose, with peak effects occurring between 3 to 6 hours after administration .

Clinical Efficacy

This compound has been evaluated in numerous clinical trials for its efficacy in managing hypertension. Below are key results from selected studies:

| Study | Dosage (mg) | Duration | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Response Rate (%) |

|---|---|---|---|---|---|

| Strauss et al. (1994) | 7.5 - 30 | 8–12 weeks | 4 - 11 vs placebo | 4 - 11 vs placebo | 48% - 61% |

| Chrysant et al. (1997) | 3.75 - 30 + HCTZ | Varies | More effective than components alone | More effective than components alone | Not specified |

| Chrysant et al. (1998) | 3.75/6.25 fixed combo | 12 weeks | -7.6 vs placebo +0.2 | -7.6 vs placebo -3.9 | Not specified |

These studies indicate that this compound effectively lowers both systolic and diastolic blood pressure compared to placebo and other antihypertensive agents.

Case Studies

-

Efficacy in Mild to Moderate Hypertension :

A double-blind study involving patients with mild to moderate hypertension demonstrated that those receiving this compound showed a significant reduction in diastolic blood pressure from baseline over a 12-week period compared to placebo . -

Combination Therapy :

In patients with resistant hypertension, adding this compound to existing treatment regimens resulted in further reductions in blood pressure and improvements in left ventricular hypertrophy markers .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

Q & A

Q. What validated analytical methods are recommended for quantifying Moexipril in pharmaceutical formulations?

this compound can be quantified using UV spectrophotometry at 238 nm in phosphate buffer (pH 6.8), with linearity established in the range of 4–10 µg/mL . For higher sensitivity, reverse-phase HPLC or LC-MS/MS is preferred, especially for plasma samples, achieving detection limits as low as 0.5 ng/mL using solid-phase extraction . Compatibility testing of this compound with excipients (e.g., superdisintegrants) should include FTIR spectroscopy to rule out interactions .

Q. How should pharmacokinetic studies of this compound be designed to account for its prodrug conversion?

this compound’s active metabolite, Moexiprilat, accounts for >90% of its ACE inhibition. Studies must measure both compounds using validated LC-MS/MS methods . Fasting conditions are critical, as food reduces this compound’s bioavailability by 40–60% . Sampling intervals should extend beyond 24 hours to capture Moexiprilat’s terminal half-life (~30 hours) .

Q. What experimental protocols ensure reproducibility in formulating this compound tablets?

Tablet formulation requires:

- Pre-formulation analysis : Solubility testing in water, methanol, and buffers to optimize dissolution .

- Superdisintegrant screening : Cross-linked PVP and sodium starch glycolate are effective for rapid disintegration (<60 seconds) .

- Stability testing : Accelerated studies at 40°C/75% RH to assess degradation under stress conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s genotoxicity in preclinical models?

In silico predictions using QSAR models classify this compound as high-risk for genotoxicity due to diketopiperazine (DKP) derivatives . However, in vitro micronucleus assays and Ames tests are necessary to validate these findings. Discrepancies may arise from metabolite-specific effects (e.g., Moexiprilat vs. DKP), requiring metabolite profiling in toxicity studies .

Q. What methodological considerations are critical for studying this compound’s neuroprotective effects in cerebral ischemia models?

- Dose optimization : 0.01–0.3 mg/kg in rodent models balances efficacy (infarct volume reduction) with hypotension risk .

- Endpoint selection : Measure mitochondrial ROS generation (via DCFH-DA probes) and apoptosis markers (e.g., caspase-3) .

- ACE-independent pathways : Use ACE knockout models to isolate this compound’s effects on bradykinin or nitric oxide pathways .

Q. How does this compound’s ACE inhibition profile differ across tissues, and how can this be experimentally validated?

Moexiprilat exhibits tissue-specific ACE inhibition, with higher potency in the aorta and kidney compared to plasma . Ex vivo assays (e.g., ACE activity in homogenized tissues) and autoradiography with labeled angiotensin I are recommended. Dose-response studies in hypertensive rats show 10 mg/kg/day achieves 70–80% inhibition in vascular tissues .

Q. What strategies mitigate confounding factors in clinical pharmacokinetic studies of this compound in renally impaired populations?

- Dose adjustment : Reduce doses by 50% in patients with CrCl <40 mL/min due to prolonged Moexiprilat elimination (t½ increases 3–4×) .

- Covariate analysis : Use population PK models to account for age, albuminuria, and concomitant diuretics .

- Monitoring : Track serum potassium and creatinine weekly to avoid hyperkalemia and acute kidney injury .

Q. How can this compound’s dual ACE/ACE2 inhibition be leveraged in COVID-19-related lung injury research?

In vitro studies in HCC515 lung cells show this compound (10 µM) downregulates ACE2 expression, potentially reducing viral entry . Contrastingly, A549 cells show paradoxical ACE2 upregulation, highlighting cell-specific effects. Transcriptomic profiling (RNA-seq) and z-score analysis of LINCS L1000 data can identify off-target pathways (e.g., TGF-β signaling) .

Methodological Guidelines

Q. How should researchers design experiments to validate this compound’s endothelial dysfunction reversal in hypertension models?

Q. What statistical approaches are recommended for analyzing this compound’s antihypertensive efficacy in diverse populations?

- Subgroup analysis : Stratify by race (Black vs. non-Black) due to differential renin-angiotensin system activity .

- Mixed-effects models : Account for inter-individual variability in Moexiprilat clearance .

- Meta-analysis : Pool data from trials using fixed-effects models to quantify this compound’s BP-lowering effect (mean reduction: 10–12 mmHg systolic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.